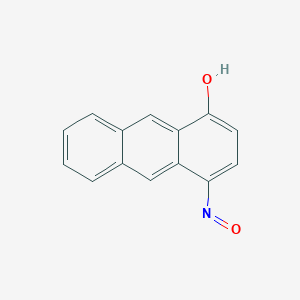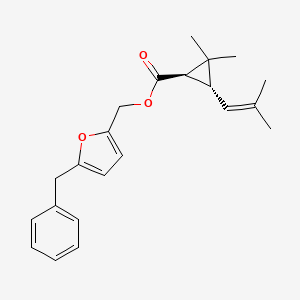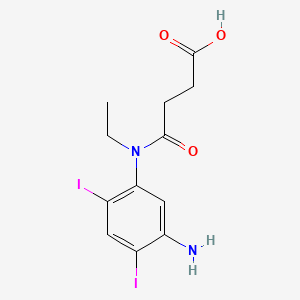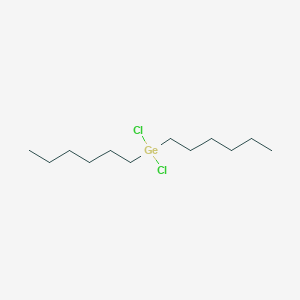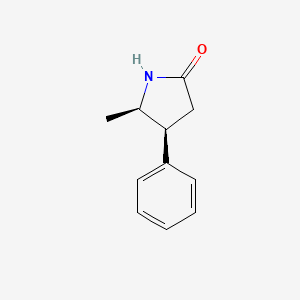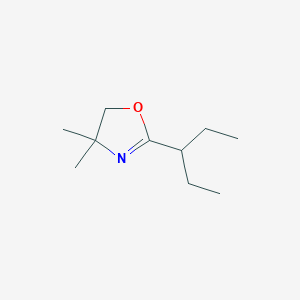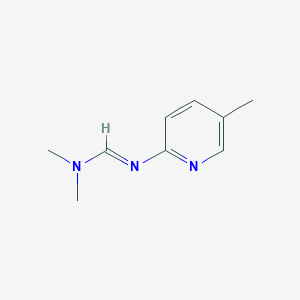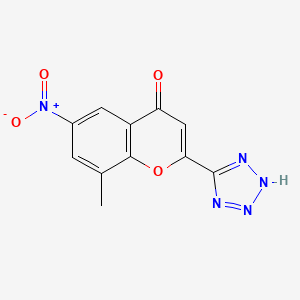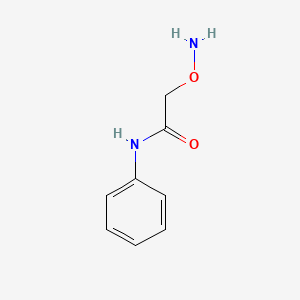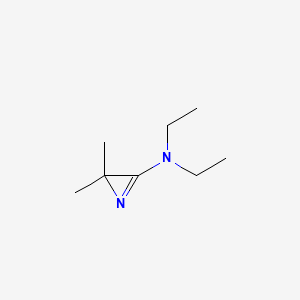
2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl-: is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.2260 g/mol . This compound belongs to the class of azirines, which are three-membered heterocyclic compounds containing a nitrogen atom. Azirines are known for their high reactivity due to the strained ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Thermolysis of Vinyl Azides: The most common method for preparing 2H-azirines involves the thermolysis of vinyl azides.
Oxidation of Aziridines: Another method involves the oxidation of the corresponding aziridine.
Photolysis of Isoxazole: Azirines can also be generated during the photolysis of isoxazole.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained and more stable.
Substitution: Azirines can participate in substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Tools: 2H-Azirines are valuable intermediates in organic synthesis due to their high reactivity and ability to form various heterocyclic compounds.
Biology and Medicine:
Photoaffinity Labeling: Azirines can be used in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Industry:
Wirkmechanismus
The mechanism of action of 2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl- involves the formation of reactive intermediates such as nitrenes and nitrile ylides. These intermediates can participate in various reactions, leading to the formation of different products. The strained ring system of azirines makes them highly reactive, allowing them to act as both nucleophiles and electrophiles in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A saturated analogue of azirine with a three-membered ring containing a nitrogen atom.
Isoxazole: A five-membered ring compound containing both nitrogen and oxygen atoms.
Uniqueness: 2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl- is unique due to its specific substitution pattern and the presence of both diethyl and dimethyl groups. This substitution pattern can influence the reactivity and stability of the compound, making it distinct from other azirines .
Eigenschaften
CAS-Nummer |
28942-55-4 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
N,N-diethyl-3,3-dimethylazirin-2-amine |
InChI |
InChI=1S/C8H16N2/c1-5-10(6-2)7-8(3,4)9-7/h5-6H2,1-4H3 |
InChI-Schlüssel |
INCHVVHDJIOBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


